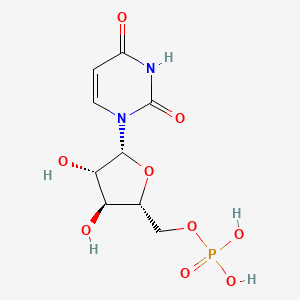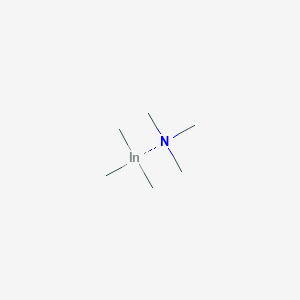
Uracil-arabinosyl-5'-phosphat
Übersicht
Beschreibung
Uracil arabinose-5'-phosphate (UAP) is a nucleotide sugar found in both prokaryotes and eukaryotes. It is important for the synthesis of polysaccharides, proteins, and nucleic acids. UAP is formed by the condensation of uracil and arabinose-5'-phosphate and is a precursor to uridine diphosphate (UDP)-arabinose, which is essential for the synthesis of many polysaccharides, proteins, and nucleic acids. UAP is also involved in the regulation of metabolic pathways and is a component of several metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Synthese von C-Nukleotid-Bausteinen
Uracil-arabinosyl-5’-phosphat spielt eine entscheidende Rolle bei der Synthese von C-Nukleotid-Bausteinen xenobiotischer Nukleinsäuren (XNA) in der synthetischen Biologie {svg_1}. Der Prozess beinhaltet eine umgekehrte C-Glykosidase-Reaktion zur selektiven 5-β-C-Glykosylierung von Uracil und dessen Derivaten aus Pentose-5-Phosphat-Substraten {svg_2}. Diese biokatalytische Methode zur Synthese von C-Nukleotiden kann die XNA-Entwicklung für Anwendungen in der synthetischen Biologie erleichtern {svg_3}.
Produktion von antiviralen Medikamenten
Uracil-arabinosyl-5’-phosphat wird auch in der multi-enzymatischen Reaktion zur Eintopfsynthese von Vidarabin-5'-monophosphat (araA-MP), einem antiviralen Medikament, verwendet {svg_4}. Der Prozess beinhaltet die Verwendung von Arabinosyluracil (araU), Adenin (Ade) und Adenosintriphosphat (ATP) als Vorläufer {svg_5}. Diese Methode ermöglicht eine vollständige Verschiebung der Gleichgewichts-gesteuerten Synthese des Nukleosids in Richtung Produktbildung und überwindet die Löslichkeitsbeschränkungen von araA in wässrigem Medium {svg_6}.
Safety and Hazards
The safety data sheet for Uracil suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, it’s recommended to clean the mouth with water and get medical attention . It’s also suggested to avoid breathing mist, gas, or vapours and to use personal protective equipment .
Zukünftige Richtungen
Uracil arabinose-5’-phosphate and its analogues could potentially be used as substrates to identify, differentiate, and characterize enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase (s) which are involved in lipopolysaccharide (LPS) biosynthesis . This could open up new avenues for research and development in the field of biochemistry and drug discovery.
Wirkmechanismus
Target of Action
Uracil arabinose-5’-phosphate is a complex molecule that interacts with various targets within the cell It’s known that uracil derivatives play a crucial role in nucleic acid synthesis, suggesting that uracil arabinose-5’-phosphate may interact with enzymes involved in these processes .
Mode of Action
It’s known that uracil derivatives can interfere with dna synthesis . This interference occurs through the conversion of the uracil derivative into a triphosphate form, which can then incorporate into DNA and cause damage
Biochemical Pathways
Uracil arabinose-5’-phosphate likely participates in several biochemical pathways. Arabinose, a component of this compound, is a key sugar in plants and is involved in the synthesis and recycling of cell wall polymers and proteins . It’s also involved in the interconversion of UDP-Ara p to UDP-Ara f, a process that occurs in the cytosol . The uracil component, on the other hand, serves as an allosteric regulator and coenzyme for many important biochemical reactions .
Pharmacokinetics
It’s known that cytarabine, a uracil derivative, is rapidly deaminated into an inactive form, which affects its bioavailability
Result of Action
For instance, it could potentially affect cell wall structure and function in plants, given the role of arabinose in these processes .
Biochemische Analyse
Biochemical Properties
Uracil arabinose-5’-phosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial pentose phosphate pathway, where it is regarded as an important biological catalyst in rare sugar production . It can isomerize L-arabinose into L-ribulose, as well as D-galactose into D-tagatose .
Cellular Effects
Uracil arabinose-5’-phosphate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by maintaining metabolic homeostasis during growth and cellular stress . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Uracil arabinose-5’-phosphate exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the reversible aldol-ketol isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (A5P), a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (KDO), a unique 8-carbon sugar component of lipopolysaccharides (LPSs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uracil arabinose-5’-phosphate change over time. It has been observed that the specific consumption rate of L-arabinose increases over time in certain laboratory conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Uracil arabinose-5’-phosphate is involved in several metabolic pathways. It plays a crucial role in the microbial pentose phosphate pathway . It is also involved in the biosynthetic pathway of KDO, a unique 8-carbon sugar component of LPSs .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18354-06-8 | |
| Record name | Uracil arabinotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URACIL ARABINOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)